Tos-PEG4-CH2-Boc

PROTAC linker design linker length SAR ternary complex optimization

Tos-PEG4-CH2-Boc (CAS 169751-73-9, MW 462.55, C21H34O9S) is a heterobifunctional polyethylene glycol (PEG) linker composed of a tetraethylene glycol chain terminated at one end with a p-toluenesulfonyl (tosyl) leaving group and at the other with a tert-butyl ester-protected carboxylic acid via a methylene spacer. The IUPAC name is tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate, and the compound is supplied as a colorless to light yellow liquid with a purity of ≥95% (typically ≥98% from specialty vendors).

Molecular Formula C21H34O9S
Molecular Weight 462.6 g/mol
Cat. No. B611435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG4-CH2-Boc
SynonymsTos-PEG5-CH2CO2tBu
Molecular FormulaC21H34O9S
Molecular Weight462.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H34O9S/c1-18-5-7-19(8-6-18)31(23,24)29-16-15-27-12-11-25-9-10-26-13-14-28-17-20(22)30-21(2,3)4/h5-8H,9-17H2,1-4H3
InChIKeyCZZJVKUJUYLGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tos-PEG4-CH2-Boc: A Heterobifunctional PEG4 Linker with tert-Butyl Ester and Tosyl Termini for PROTAC Synthesis


Tos-PEG4-CH2-Boc (CAS 169751-73-9, MW 462.55, C21H34O9S) is a heterobifunctional polyethylene glycol (PEG) linker composed of a tetraethylene glycol chain terminated at one end with a p-toluenesulfonyl (tosyl) leaving group and at the other with a tert-butyl ester-protected carboxylic acid via a methylene spacer . The IUPAC name is tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate, and the compound is supplied as a colorless to light yellow liquid with a purity of ≥95% (typically ≥98% from specialty vendors) . The tosyl group serves as an excellent leaving group for nucleophilic substitution (SN2) reactions with amines, thiols, and alkoxides, while the tert-butyl ester can be selectively deprotected under acidic conditions to reveal a free carboxylic acid for downstream amide coupling or bioconjugation .

Why Tos-PEG4-CH2-Boc Cannot Be Casually Substituted with Other PEG-Tosyl or PEG-Boc Linkers


In PROTAC linker design, small structural variations produce disproportionately large functional consequences. A difference of just two methylene units in linker length can switch a degrader from potent to inert by altering the spatial registry of the ternary complex required for ubiquitin transfer . The extra methylene spacer (-CH2-) in Tos-PEG4-CH2-Boc, which distinguishes it from the otherwise closely related Tos-PEG4-t-butyl ester (CAS 217817-01-1), shifts the overall linker span by approximately 1.26 Å (one C–C bond length), a change that can reposition the E3 ligase ligand relative to the target protein ligand and thereby modulate degradation efficiency, permeability, and ternary complex stability [1]. Furthermore, replacing the tosyl leaving group with bromide (as in Br-PEG4-CH2-Boc) changes both the nucleophile-dependent reactivity profile (tosylate is a superior leaving group with oxygen nucleophiles; bromide can be superior with thiolates) and the compound's hydrolytic stability during storage and handling . Substituting the tert-butyl ester terminus with a Boc-protected amine (as in Tos-PEG4-NH-Boc) shifts the downstream conjugation chemistry from carboxylic acid coupling to amine-based linkages, which is incompatible with synthetic routes requiring a free carboxylate. These structural nuances mean that generic in-class substitution without empirical validation risks either synthetic failure or loss of biological activity.

Quantitative Differentiation Evidence for Tos-PEG4-CH2-Boc Against Closest Analogs


Linker Span Differentiation: Extra Methylene Spacer vs. Tos-PEG4-t-Butyl Ester

Tos-PEG4-CH2-Boc contains a -CH2- spacer between the terminal PEG oxygen and the carbonyl of the tert-butyl ester (Tos-O-(CH2CH2O)4-CH2-COOtBu), whereas Tos-PEG4-t-butyl ester (CAS 217817-01-1) lacks this methylene (Tos-O-(CH2CH2O)4-CH2CH2-COOtBu). This single methylene difference increases the linker atom count by one carbon, yielding an approximate 1.26 Å extension in the linear span between the tosyl terminus and the carboxyl carbon . In PROTAC SAR studies, linker length variations as small as two methylene units have been shown to switch degrader potency from active to inactive by altering ternary complex geometry . The molecular weight difference is 30.02 Da (462.55 vs. 432.53), the formula differs by CH2O (C21H34O9S vs. C20H32O8S), and the density increases from 1.154±0.06 g/cm³ to 1.163±0.06 g/cm³ . For users optimizing PROTAC linker length by systematic one-methylene increments, Tos-PEG4-CH2-Boc provides a discrete intermediate span not achievable with the standard Tos-PEG4-t-butyl ester or the next homologues requiring a full PEG unit extension (>3 Å).

PROTAC linker design linker length SAR ternary complex optimization

Leaving Group Reactivity Differentiation: Tosyl vs. Bromide Terminus (Br-PEG4-CH2-Boc)

The tosyl group in Tos-PEG4-CH2-Boc is one of the strongest SN2 leaving groups available for PEG linkers. Experimentally determined relative SN2 leaving group rates place tosylate (TsO⁻) at approximately 60,000 relative to the fluoride standard, compared to bromide (Br⁻) at approximately 10,000, and iodide (I⁻) at approximately 30,000 [1]. However, these rankings are nucleophile-dependent: with thiolate nucleophiles, bromide and iodide can outcompete tosylate, whereas with alkoxide and amine nucleophiles, tosylate is superior [1]. Br-PEG4-CH2-Boc (CAS 1807505-29-8, MW 371.26) is a lighter, lower-MW alternative but lacks the UV-active aromatic chromophore of the tosylate, which eliminates convenient HPLC tracking (tosylate absorbs strongly at ~260 nm) . Additionally, the tosylate group provides greater hydrolytic stability during storage compared to the more labile alkyl bromide, which is susceptible to slow hydrolysis in humid environments [1]. For PROTAC conjugation with amine nucleophiles (the most common attachment to E3 ligase ligands), the higher intrinsic reactivity of tosylate translates to faster reaction kinetics and higher yields under identical conditions.

nucleophilic substitution leaving group kinetics SN2 reactivity PROTAC conjugation

Orthogonal Deprotection Selectivity: tert-Butyl Ester vs. Boc-Protected Amine (Tos-PEG4-NH-Boc)

Tos-PEG4-CH2-Boc terminates in a tert-butyl ester (COOtBu), whereas Tos-PEG4-NH-Boc (CAS 1246999-33-6, MW 447.54) terminates in a Boc-protected amine (NHBoc). Both protecting groups are acid-labile but can be differentiated under controlled conditions. The CeCl₃·7H₂O–NaI system in acetonitrile selectively cleaves tert-butyl esters while preserving N-Boc groups, enabling sequential deprotection strategies not possible with Tos-PEG4-NH-Boc [1]. Under standard TFA conditions, the tert-butyl ester is deprotected more rapidly than the N-Boc group (typical t₁/₂ for tBu ester deprotection in 50% TFA/CH₂Cl₂ is <5 min at 25°C, compared to ~30 min for N-Boc) . Conversely, N-Boc groups can be removed with TMSOTf/lutidine while leaving tert-butyl esters intact . The carboxylic acid generated from Tos-PEG4-CH2-Boc deprotection enables amide coupling via EDC/NHS or HATU chemistry, a conjugation mode preferred for many E3 ligase ligand attachments, whereas the amine generated from Tos-PEG4-NH-Boc deprotection requires the reciprocal electrophilic partner on the ligand . These orthogonal deprotection options provide Tos-PEG4-CH2-Boc users with greater synthetic flexibility in multi-step PROTAC assembly.

orthogonal protecting groups tert-butyl ester deprotection Boc deprotection solid-phase synthesis

Physicochemical Property Differentiation: Solubility, logP, and MW Window for Beyond-Rule-of-5 PROTAC Design

Tos-PEG4-CH2-Boc (MW 462.55) occupies a specific physicochemical niche among PEG-tosyl linker building blocks. Its DMSO solubility is ≥100 mg/mL (216.19 mM), with a formulated aqueous solubility of 2.5 mg/mL (5.40 mM) in 10% DMSO/40% PEG300/5% Tween-80/45% saline . By comparison, Tos-PEG4-t-butyl ester (MW 432.53) has a reported logP of 2.09 , and the additional methylene and oxygen in Tos-PEG4-CH2-Boc is expected to slightly increase logP (estimated +0.3 to +0.5 log units based on Hansch π contributions) while adding hydrogen-bond acceptor capacity. The MW of 462.55 places this linker at the lower end of the PROTAC MW range; when conjugated to typical E3 ligase ligands (cereblon: ~250–350 Da) and target protein ligands (300–500 Da), the resulting PROTAC falls within the 900–1,200 Da window where cell permeability, while challenging, remains experimentally tractable [1]. The PEG4 chain (four ethylene oxide units) provides an aqueous solubility enhancement of approximately 10-fold per PEG4 unit compared to an alkyl chain of equivalent length, based on class-level PEGylation data [1]. This balance of moderate lipophilicity and PEG-driven hydrophilicity makes Tos-PEG4-CH2-Boc suitable for PROTACs where both aqueous solubility and passive membrane permeability must be maintained.

physicochemical properties solubility optimization PROTAC ADME beyond rule of 5

Vendor-Independent Purity and Quality Metric Consistency

Tos-PEG4-CH2-Boc is supplied at a standardized purity of ≥95% (HPLC) across major vendors including MedChemExpress (95.0%), XcessBio (≥98%), Bidepharm (95% with NMR/HPLC/GC batch certificates), and CookeChem (95%) . The shipped physical form is consistently a colorless to light yellow liquid at ambient temperature, with density specifications tightly clustered at 1.163±0.06 g/cm³ . Shelf life is ≥12 months when stored dry, dark, at -20°C, and stock solutions in DMSO are stable for 1 month at -20°C or 6 months at -80°C . This cross-vendor consistency contrasts with less standardized linker classes where purity can vary by >5% across suppliers, introducing batch-to-batch variability in PROTAC synthesis yields. The MDL number (MFCD27977499) and InChI Key (CZZJVKUJUYLGPU-UHFFFAOYSA-N) provide unique identifiers for unambiguous procurement . No polymorphism or hydrate formation has been reported, eliminating solid-form variability concerns that affect crystalline linker building blocks.

linker procurement purity standardization PROTAC building block quality

High-Impact Application Scenarios for Tos-PEG4-CH2-Boc in PROTAC and Bioconjugation Research


Systematic PROTAC Linker Length SAR Libraries with One-Methylene Resolution

When constructing PROTAC linker SAR panels, Tos-PEG4-CH2-Boc provides an intermediate linker span that bridges the gap between Tos-PEG4-t-butyl ester (no extra methylene) and longer PEG5 or PEG6 analogues. This one-methylene increment (~1.26 Å) is critical when structure-based ternary complex modeling suggests a narrow optimal linker length window, as a two-methylene deviation can abolish degradation activity entirely . Using Tos-PEG4-CH2-Boc in parallel with its shorter and longer homologues enables the construction of a fine-grain linker library where all other variables (tosyl reactivity, deprotection chemistry, PEG hydrophilicity) are held constant, isolating the contribution of linker span to DC₅₀ and permeability [1].

Multi-Step PROTAC Assembly Requiring Orthogonal Carboxylic Acid Deprotection

In synthetic routes where the target protein ligand or E3 ligase ligand already contains an acid-labile Boc-protected amine, Tos-PEG4-CH2-Boc enables selective tert-butyl ester deprotection using CeCl₃·7H₂O–NaI in acetonitrile without touching the N-Boc group . The liberated carboxylic acid can then be activated (EDC/HATU) for amide bond formation with an amine-functionalized ligand, while the N-Boc group on the other ligand remains intact for a subsequent deprotection and conjugation step. This orthogonal protection strategy is not accessible with Tos-PEG4-NH-Boc, where deprotection would generate a nucleophilic amine incompatible with the same sequential workflow .

HPLC-Trackable Conjugation with Built-in UV Chromophore for Reaction Monitoring

The tosyl group in Tos-PEG4-CH2-Boc provides strong UV absorbance at ~260 nm (ε ≈ 10,000 M⁻¹cm⁻¹), enabling real-time HPLC monitoring of nucleophilic displacement reactions during PROTAC assembly . In contrast, Br-PEG4-CH2-Boc lacks this chromophore and requires alternative detection methods (ELSD, MS) that are less convenient for routine reaction monitoring. After conjugation, the disappearance of the tosyl UV signal provides a direct quantitative measure of reaction completion, and residual unreacted Tos-PEG4-CH2-Boc can be detected at <0.1% levels by UV-HPLC . This built-in analytical handle reduces the need for derivatization or specialized detection during process development and scale-up.

ADC and Bioconjugate Linker Chemistry Requiring Hydrolytically Stable Activated PEG Intermediates

For antibody-drug conjugate (ADC) and bioconjugate applications where the activated PEG intermediate must survive aqueous workup, chromatography, and intermediate storage, the tosylate group in Tos-PEG4-CH2-Boc offers superior hydrolytic stability compared to the bromide in Br-PEG4-CH2-Boc . Tosylates undergo competitive hydrolysis approximately 10²-fold more slowly than primary alkyl bromides in neutral aqueous solution at 25°C, based on class-level leaving group hydrolysis data . This stability margin is practically significant when multi-day synthetic sequences or intermediate purification by reverse-phase chromatography in aqueous acetonitrile are required. After deprotection of the tert-butyl ester to the free acid, the resulting Tos-PEG4-CH2-COOH can be stored as a stable stock solution and activated on-demand for conjugation to lysine residues or amine-functionalized payloads.

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